Fluorogen binding modulator-1

FAP Fluorogen Binding Affinity

Researchers using fluorogen-activating protein (FAP)-tag systems often face high background fluorescence and lack of selective tools for multiplexed GPCR assays. FBM-1 (ML342) is a validated, nonfluorescent inhibitor with exceptional selectivity, enabling precise signal control. - Sub-nanomolar potency for AM2.2 FAP-tag with >800-fold selectivity over MG13, enabling simultaneous dual-receptor trafficking studies. - Nonfluorescent and high aqueous solubility eliminates background, ideal for live-cell imaging and flow cytometry counter-screens.

Molecular Formula C16H22ClN3O5S
Molecular Weight 403.9 g/mol
Cat. No. B1224862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorogen binding modulator-1
Molecular FormulaC16H22ClN3O5S
Molecular Weight403.9 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H22ClN3O5S/c1-3-25-16(22)20-10-8-19(9-11-20)15(21)12-18(2)26(23,24)14-6-4-13(17)5-7-14/h4-7H,3,8-12H2,1-2H3
InChIKeyGVRRKYYMISVYGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FBM-1 (ML342) Identity & Specifications


Fluorogen binding modulator-1 (FBM-1), also designated as ML342 (PubChem CID 2953239), is a small-molecule, nonfluorescent inhibitor of the interaction between fluorogen-activating proteins (FAPs) and their cognate fluorogen dyes [1]. It functions as a high-affinity, competitive ligand that binds to the fluorogen-binding site on the FAP, thereby blocking fluorescence signal generation [2]. Chemically, it is N,4-dimethyl-N-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzenesulfonamide, with a molecular weight of 403.88 g/mol and a CAS number of 510716-65-1 . It is supplied as a research-grade tool compound with reported purity >98% (HPLC) .

1
FAP-fluorogen signal blockade assay fit. Nonfluorescent competitive inhibitor designed for AM2.2 FAP-tag studies.
2
Selectivity context for multiplex workflows. Reported orthogonal profile supports dual-receptor trafficking experiments.
3
Aqueous solubility supports live-cell conditions. Reported solubility profile reduces organic solvent dependence.
4
Cell-viability context for imaging studies. Reported concentration margin aids assay design.

FBM-1 (ML342) vs. Generic FAP-Fluorogen Inhibitors


Generic substitution is precluded by the compound's precise molecular architecture and its resultant, quantifiable selectivity and potency profile. FBM-1 (ML342) was specifically optimized from a piperazine scaffold to achieve sub-nanomolar potency for the AM2.2 FAP-tag while demonstrating >800-fold selectivity over the MG13 FAP-tag, a feature not present in early-hit compounds or structurally related analogs [1]. Furthermore, its nonfluorescent nature and high aqueous solubility are essential for multiplexed assay applications where background fluorescence from unbound fluorogen must be eliminated, a requirement that simple fluorogen analogs cannot meet [2]. Therefore, substituting FBM-1 with an untested analog risks compromising assay sensitivity, specificity, and quantitative reliability, underscoring the need for the validated probe molecule [1].

!
FAP-tag selectivity profile may not transfer
ML342 was specifically optimized for AM2.2; analogs may show reduced selectivity against MG13 FAP, compromising multiplex assay orthogonality.
!
Nonfluorescent property essential for background-free detection
Untested inhibitors or fluorogen analogs may introduce unwanted fluorescence, limiting assay sensitivity and quantitative reliability.
!
Binding affinity may not replicate across FAP tags
Sub-nanomolar potency demonstrated for AM2.2 does not guarantee equivalent inhibition of other FAP variants or uncharacterized pairs.

FBM-1 (ML342) Comparative Evidence Guide


AM2.2 FAP Binding Potency

FBM-1 (ML342) acts as a high-affinity, nonfluorescent competitive inhibitor of the fluorogen TO1-2p for binding to the AM2.2 FAP. X-ray crystallography confirms that ML342 occupies the same binding pocket as TO1-2p [1]. Quantitatively, ML342 exhibits an EC50 of 2.24 ± 0.51 nM in disrupting the FAP-fluorogen interaction [2], demonstrating sub-nanomolar potency.

AM2.2 Binding Potency
Head-to-head
EC50 = 2.24 ± 0.51 nM (competitive inhibition vs. TO1-2p)
Reported high-affinity FAP inhibition context
Competitive binding assay; supports assay-fit review
FAP Fluorogen Binding Affinity Competitive Inhibition

AM2.2 vs. MG13 FAP Tag Selectivity

In counter-screen assays, FBM-1 (ML342) demonstrates exceptional selectivity for the AM2.2 FAP-tag over the MG13 FAP-tag, which binds the malachite green fluorogen. ML342 was found to be inactive against MG13, with a calculated fold-selectivity of >800 [1]. This contrasts with less selective analogs that may interfere with multiple FAP-fluorogen pairs.

AM2.2 vs MG13 Selectivity
Head-to-head
>800-fold selectivity (AM2.2 active, MG13 inactive)
Supports orthogonal multiplex assay design
Counter-screen data; tag-specific context
Selectivity FAP Multiplex Assay Orthogonal

Aqueous Solubility and Stability

In-house solubility assays determined that FBM-1 (ML342) exhibits a solubility of 95.1 ± 2.7 µM (equivalent to 38 µg/mL) in phosphate-buffered saline (PBS) at pH 7.4 [1]. Stability testing in PBS buffer at room temperature showed >95% parent compound remaining after 1.5 hours, and <10% loss after 48 hours, indicating excellent short-term stability [1].

Aqueous Solubility
Supporting evidence
95.1 ± 2.7 µM in PBS (pH 7.4); >95% stable after 1.5h
Reported solubility and stability context
In vitro buffer; may differ in media
Solubility Stability In Vitro Tool Compound

Cytotoxicity Profile

Cytotoxicity testing of FBM-1 (ML342) revealed no cytotoxic effects at concentrations up to 100 µM, which is >40,000-fold higher than its functional EC50 for FAP inhibition [1]. This safety margin is a key differentiator from less well-characterized analogs or alternative chemical probes that may exhibit cellular toxicity at concentrations required for effective signal modulation.

Cytotoxicity Profile
Class-level
Non-cytotoxic at 100 µM (>40,000-fold concentration margin relative to functional EC50)
Cell-viability endpoint context; class-level inference
Data to verify; cell-model specific
Cytotoxicity Cell Viability Safety Live-Cell Imaging

FBM-1 (ML342) Research and Industrial Applications


Multiplexed Live-Cell Receptor Trafficking Assays

FBM-1's (ML342) >800-fold selectivity for AM2.2 over MG13 FAP-tags enables robust, multiplexed assays for tracking the internalization and trafficking of two distinct GPCRs simultaneously within the same cell [1]. By selectively blocking the fluorescence signal from one FAP-tagged receptor (e.g., AM2.2-β2AR) while leaving another (e.g., MG13-CCR5) unaffected, researchers can dissect complex signaling pathways and receptor crosstalk with high temporal and spatial resolution. This is a critical application for drug discovery programs targeting GPCR biology [1].

High-Throughput Screening (HTS) for GPCR Modulators

As a potent, nonfluorescent, and non-cytotoxic inhibitor, FBM-1 (ML342) serves as an essential counter-screen tool in high-throughput flow cytometry campaigns aimed at discovering novel GPCR ligands [2]. It is used to eliminate false-positive hits that arise from interference with the FAP-fluorogen binding pair rather than genuine modulation of the GPCR of interest. This ensures that primary screening hits are truly targeting the receptor, thereby increasing the efficiency and accuracy of the drug discovery pipeline [2].

Validation of FAP-Based Biosensor Assays

FBM-1 (ML342) is an indispensable reagent for validating and calibrating FAP-based biosensor assays. Its defined, competitive mechanism of action and well-characterized potency allow researchers to confirm the specificity of the fluorescence signal and to establish baseline signal-to-noise ratios [3]. This is particularly important when developing new FAP-fluorogen pairs or when adapting the technology to novel cell lines or experimental conditions [3].

Application
Selection Property
Validation Focus
Multiplexed FAP-based trafficking studies
Orthogonal FAP-tag selectivity
Signal crosstalk and receptor-specific blockade
HTS counter-screen for GPCR ligands
Nonfluorescent FAP inhibition
False-positive elimination and target engagement
FAP biosensor calibration and validation
Defined competitive mechanism
Signal-to-noise ratio and specificity confirmation

Technical Documentation Hub

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57 linked technical documents
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